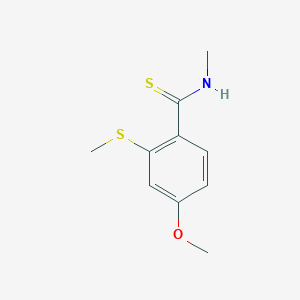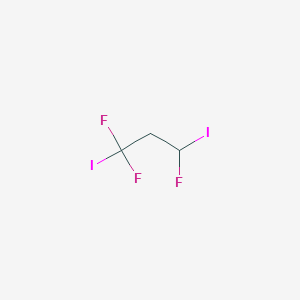
1,1,3-Trifluoro-1,3-diiodopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trifluoro-1,3-diiodopropane is a halogenated hydrocarbon with the molecular formula C3H3F3I2. This compound is characterized by the presence of three fluorine atoms and two iodine atoms attached to a propane backbone. It is a colorless liquid with a high density and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
The synthesis of 1,1,3-Trifluoro-1,3-diiodopropane typically involves the halogenation of a suitable precursor. One common method is the reaction of 1,1,3-Trifluoropropane with iodine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,1,3-Trifluoro-1,3-diiodopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form 1,1,3-Trifluoropropane using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents can convert the compound into corresponding alcohols or acids.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,3-Trifluoro-1,3-diiodopropane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,3-Trifluoro-1,3-diiodopropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atoms can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
1,1,3-Trifluoro-1,3-diiodopropane can be compared with other halogenated hydrocarbons such as:
1,1,1-Trifluoro-3-iodopropane: This compound has a similar structure but with only one iodine atom, making it less reactive in certain substitution reactions.
1,1-Difluoro-1,3-diiodopropane: This compound has two fluorine atoms instead of three, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
58706-47-1 |
|---|---|
Formule moléculaire |
C3H3F3I2 |
Poids moléculaire |
349.86 g/mol |
Nom IUPAC |
1,1,3-trifluoro-1,3-diiodopropane |
InChI |
InChI=1S/C3H3F3I2/c4-2(7)1-3(5,6)8/h2H,1H2 |
Clé InChI |
DFDYZRJCWJZOJB-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)I)C(F)(F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)
![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)
![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
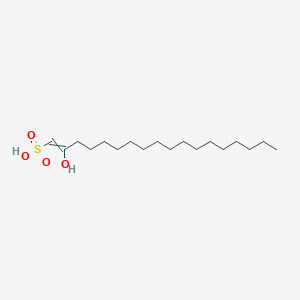
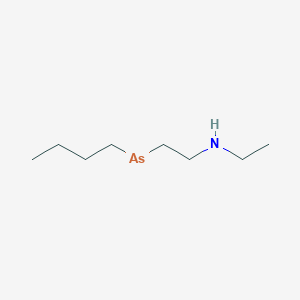
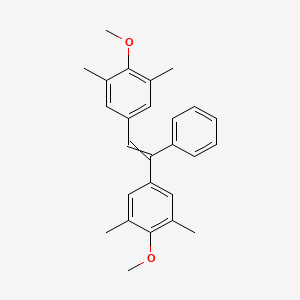
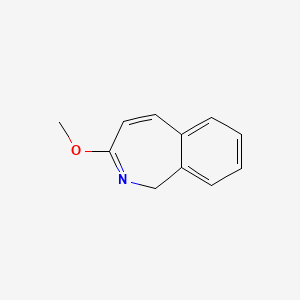
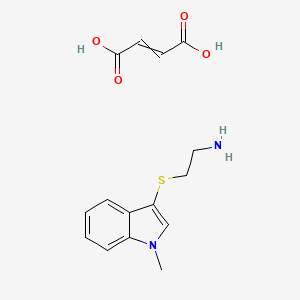
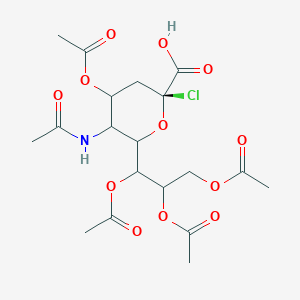

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
